5beta-Hydroxycostic acid

Description

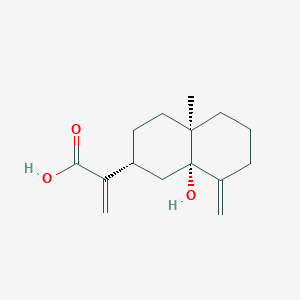

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIFFFWXPAQCB-YUELXQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314654 | |

| Record name | 5β-Hydroxycostic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132185-84-3 | |

| Record name | 5β-Hydroxycostic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132185-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5β-Hydroxycostic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Abundance and Botanical Sources of 5beta Hydroxycostic Acid

5beta-Hydroxycostic acid is a naturally occurring phytochemical found within a select group of plants. Its primary botanical source is the roots of Aucklandia lappa Decne, a perennial herb belonging to the Asteraceae family. cas.cn This plant, also known by its synonym Saussurea lappa, has a long history of use in traditional medicine. nih.govspandidos-publications.com

In addition to Aucklandia lappa, scientific investigations have identified this compound in another member of the Asteraceae family, Laggera pterodonta. portlandpress.com This herb is also recognized for its production of a diverse array of sesquiterpenoids. cas.cnfrontiersin.org The compound is typically extracted from the roots of Aucklandia lappa and the aerial parts of Laggera pterodonta. cas.cnportlandpress.com

The following table provides a summary of the botanical sources of this compound:

| Botanical Species | Family | Plant Part(s) |

| Aucklandia lappa Decne. | Asteraceae | Roots |

| Laggera pterodonta (DC.) Benth. | Asteraceae | Aerial Parts |

Biosynthetic Origin and Phylogenetic Context

The formation of 5beta-Hydroxycostic acid is a complex biological process rooted in the broader pathway of terpenoid biosynthesis. As a eudesmane-type sesquiterpenoid, its molecular scaffold originates from the universal C5 isoprene (B109036) units. researchgate.net

The biosynthesis of sesquiterpenes commences with the cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate. nih.gov While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway for eudesmane (B1671778) sesquiterpenoids provides a foundational understanding. This process is initiated by a terpene synthase that catalyzes the conversion of FPP into a cyclic intermediate. researchgate.netnih.gov Subsequent enzymatic modifications, such as hydroxylation and oxidation, are then required to yield the final structure of this compound. The presence of a hydroxyl group at the 5-beta position and a carboxylic acid function are key structural features that result from these later biosynthetic steps.

From a phylogenetic perspective, the occurrence of this compound is consistent with the chemical profiles of the plant family in which it is found. The Asteraceae family is well-documented for its prolific production of sesquiterpenoids, including a wide variety of eudesmane derivatives. rsc.orgnih.govnih.gov The presence of such compounds is often used as a chemotaxonomic marker to understand the evolutionary relationships between different plant species within this large and diverse family. unipa.itresearchgate.net The synthesis of eudesmane sesquiterpenoids is a characteristic trait of many genera within the Asteraceae, indicating a shared evolutionary history of the genetic and enzymatic machinery required for their production. rsc.orgresearchgate.net

Isolation and Purification Methodologies for 5beta Hydroxycostic Acid

Extraction Techniques from Plant Biomass

The initial step in obtaining 5beta-Hydroxycostic acid involves its extraction from plant sources. This compound is known to be present in plants such as Saussurea lappa and Laggera pterodonta. chemicalbook.com The selection of an appropriate extraction method is critical to maximize the yield and purity of the target compound.

A common approach for extracting organic acids from plant material involves the use of various solvents. cabidigitallibrary.org The choice of solvent is crucial and often depends on the polarity of the target compound. For acidic compounds, including carboxylic acids like this compound, different solvent systems can be employed. chemicalbook.comcabidigitallibrary.org

One established technique involves boiling the plant material in water to remove water-soluble impurities before proceeding with an organic solvent extraction. google.com For the extraction of total triterpene acids, which may include this compound, an alkaline solution of ethanol (B145695) or methanol (B129727) can be utilized. google.com This is often followed by acidification to precipitate the crude acid mixture. google.com

Another method involves the use of methanol at reflux temperature to extract compounds from the plant pulp. cabidigitallibrary.org This process can be repeated to ensure exhaustive extraction. cabidigitallibrary.org Alternatively, water extraction under elevated temperature and pressure, such as autoclaving, can be effective for isolating water-soluble compounds. cabidigitallibrary.org The resulting aqueous extract is then often concentrated and treated with an alcohol like ethanol to precipitate the desired compounds. cabidigitallibrary.org

Modern assisted extraction techniques such as Ultrasound-Assisted Solvent Extraction (UASE) and Pressurized Liquid Extraction (PLE) offer more efficient alternatives to conventional methods. mdpi.com UASE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration, while PLE employs elevated temperatures and pressures to increase extraction efficiency. mdpi.com These methods can significantly reduce extraction time and solvent consumption. mdpi.com

A summary of common extraction solvents and their applications is provided in the table below.

| Solvent/Method | Application Principle | Typical Use Case |

| Water | Extraction of water-soluble components, often a preliminary step to remove impurities. google.com | Initial washing of plant material. |

| Methanol/Ethanol | Extraction of a broad range of organic compounds, including organic acids. cabidigitallibrary.orggoogle.com | Main extraction of this compound from plant biomass. |

| Alkaline Methanol/Ethanol | Specifically targets acidic compounds by forming salts, increasing their solubility in the solvent. google.com | Extraction of total triterpene acids. |

| Acetone | Used for extracting a variety of organic compounds. cabidigitallibrary.org | Alternative solvent for organic acid extraction. |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound. illinois.edu

Column Chromatography Techniques

Column chromatography is a fundamental and widely used method for the purification of organic compounds from mixtures. illinois.edu The principle of this technique relies on the differential adsorption of compounds onto a solid stationary phase (adsorbent) and their subsequent elution with a liquid mobile phase. illinois.edu For the separation of organic acids, silica (B1680970) gel is a commonly employed adsorbent. illinois.edu

The crude extract containing this compound is loaded onto a column packed with silica gel. A solvent system, typically a mixture of non-polar and polar solvents, is then passed through the column. illinois.edu By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted based on their affinity for the stationary phase. illinois.edu Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

Medium-Pressure Liquid Chromatography (MPLC) Applications

Medium-Pressure Liquid Chromatography (MPLC) is a more advanced version of column chromatography that operates at higher pressures (typically 10-40 bar). This increased pressure allows for the use of smaller particle size stationary phases, leading to higher resolution and faster separation times compared to traditional column chromatography. MPLC systems are often automated, providing better control over the separation process. For the purification of natural products like this compound, MPLC can be a highly effective step to obtain a partially purified fraction before final polishing with HPLC.

Semipreparative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound to a high degree of purity. sigmaaldrich.com Semipreparative HPLC is used to isolate larger quantities of a specific compound compared to analytical HPLC. The method utilizes a high-pressure pump to pass the mobile phase through a column packed with very fine particles, resulting in high-resolution separations. sigmaaldrich.com

For the separation of organic acids, reversed-phase HPLC is frequently used. notulaebotanicae.ro In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of water, acetonitrile, or methanol, with an acidic modifier like formic acid or phosphoric acid to ensure the acidic compounds are in their protonated form. sigmaaldrich.comnotulaebotanicae.ro The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. The effluent is monitored by a detector, such as a UV detector, and the fraction containing the pure this compound is collected. notulaebotanicae.ro

The table below outlines the key features of the discussed chromatographic techniques.

| Technique | Stationary Phase Example | Mobile Phase Example | Key Advantage |

| Column Chromatography | Silica Gel illinois.edu | Hexane/Ethyl Acetate gradient | Low cost, suitable for initial large-scale separation. |

| MPLC | C18-bonded Silica | Water/Methanol gradient | Higher resolution and faster than column chromatography. |

| Semipreparative HPLC | C18-bonded Silica notulaebotanicae.ro | Water/Acetonitrile with Formic Acid sigmaaldrich.com | High purity separation, suitable for final purification. sigmaaldrich.com |

Purity Assessment and Quantification Methods

After isolation and purification, it is crucial to assess the purity of the this compound and to quantify the amount obtained.

Purity is often initially assessed using Thin-Layer Chromatography (TLC) by comparing the purified sample to a reference standard. A single spot on the TLC plate suggests a high degree of purity. Further confirmation of purity is typically achieved using analytical HPLC. notulaebotanicae.ro A single, sharp peak in the chromatogram at the expected retention time is indicative of a pure compound. Purity levels of greater than 97% or 98% are often reported for commercially available standards. biocrick.comchemfaces.com

Quantification of this compound can be performed using validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and accurate method for quantification. notulaebotanicae.ronih.gov A calibration curve is constructed using a series of standard solutions of known concentrations. d-nb.info By comparing the peak area of the sample to the calibration curve, the concentration of this compound in the sample can be determined. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantification, often after a derivatization step to increase the volatility of the acidic compound. d-nb.info This method provides both quantitative data and structural information from the mass spectrum, confirming the identity of the compound being quantified. d-nb.info

The following table summarizes methods for purity assessment and quantification.

| Method | Principle | Application |

| Thin-Layer Chromatography (TLC) | Differential migration on a coated plate. | Rapid purity check. cabidigitallibrary.org |

| Analytical HPLC | High-resolution separation on a column. notulaebotanicae.ro | High-precision purity assessment and quantification. notulaebotanicae.ro |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass analysis. d-nb.info | Quantification and structural confirmation. d-nb.info |

Structural Elucidation of 5beta Hydroxycostic Acid Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the de novo structure of organic molecules. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon skeleton and establish the relative stereochemistry of the molecule. The structural assignment of 5beta-Hydroxycostic acid has been established by means of comprehensive NMR analysis. uoa.gr

One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of this compound reveals key signals that define its structure. Characteristic downfield signals are expected for the two pairs of exocyclic methylene (B1212753) protons (=CH₂) at C-4(15) and C-11(13). A tertiary methyl group (CH₃-14) attached to the quaternary C-10 would appear as a singlet. The proton on the carbon bearing the hydroxyl group (H-5) would provide information about its stereochemical environment through its chemical shift and coupling constants. The spectrum would also contain a complex series of overlapping signals in the upfield region corresponding to the numerous methylene and methine protons of the saturated ring system.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. For this compound, with the molecular formula C₁₅H₂₂O₃, fifteen distinct carbon signals are observed. chemfaces.comchemicalbook.com Key diagnostic signals include the resonance for the carboxylic acid carbon (C-12), which appears significantly downfield (typically >170 ppm). The four sp²-hybridized carbons of the two exocyclic double bonds (C-4, C-15, C-11, C-13) would resonate in the olefinic region (approx. 100-150 ppm). The carbon bearing the hydroxyl group (C-5) and the quaternary carbon C-10 would also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Expected 1D NMR Signals for this compound This table describes the expected signals; specific chemical shift values from published literature are not available.

| Signal Type | Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity / Type | Structural Significance |

|---|---|---|---|---|

| Carboxyl | ¹³C | > 170 | Singlet (Quaternary) | Identifies the carboxylic acid group (C-12). |

| Olefinic | ¹³C | 140 - 150 | Singlet (Quaternary) | Resonances for the quaternary carbons C-4 and C-11. |

| Olefinic | ¹³C | 105 - 125 | Triplet (Methylene) | Resonances for the exocyclic methylene carbons C-15 and C-13. |

| Olefinic | ¹H | 4.5 - 6.0 | Singlets or Doublets | Protons of the two exocyclic double bonds (H₂-15, H₂-13). |

| Hydroxyl-bearing Carbon | ¹³C | 70 - 80 | Singlet (Quaternary) | Signal for the hydroxylated quaternary carbon C-5. |

| Methyl | ¹H | 0.8 - 1.5 | Singlet | Signal for the tertiary methyl group H₃-14. |

| Methyl | ¹³C | 15 - 25 | Quartet (Methyl) | Signal for the tertiary methyl carbon C-14. |

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connections between them, allowing for the assembly of the molecular puzzle. The elucidation of eudesmane (B1671778) esters, a class to which this compound belongs, routinely employs a full suite of 2D NMR experiments. uoa.gr

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. gnomio.comhmdb.ca It is used to trace out the spin systems within the molecule, for example, connecting the protons along the six-membered rings of the eudesmane core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu It is essential for unambiguously assigning the ¹H and ¹³C signals to specific atoms in the molecule, such as linking the olefinic proton signals to their corresponding methylene carbon signals. pitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over longer ranges (two to four bonds). columbia.edu This is crucial for connecting the spin systems identified by COSY and for mapping out the full carbon skeleton. For this compound, HMBC correlations would be key in identifying the quaternary carbons (like C-5 and C-10) by showing correlations from nearby protons (e.g., from H₃-14 to C-5, C-9, and C-10) and in placing the carboxylic acid group by observing correlations from H-7 to the C-12 carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is the definitive experiment for determining the relative stereochemistry of the molecule. For this compound, a critical NOESY correlation between the methyl protons (H₃-14) and the proton at C-7 would help establish the cis-fusion of the two rings. Furthermore, the absence of a NOESY correlation between H₃-14 and a proton at C-5, combined with the presence of correlations to other nearby protons, would confirm the beta-orientation of the hydroxyl group at C-5.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. Various MS techniques are applied to analyze sesquiterpenoids like this compound.

HR-ESIMS is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. nih.govnih.govmdpi.comacs.orgrsc.org For this compound (C₁₅H₂₂O₃), HR-ESIMS analysis would yield a high-precision mass measurement. In positive ion mode, the protonated molecule [M+H]⁺ would be observed with a calculated exact mass of 251.1642, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 249.1496. queens.org The close agreement between the measured and theoretical mass confirms the molecular formula and the degree of unsaturation.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. rsc.orgresearchgate.net Due to the low volatility of carboxylic acids, this compound requires chemical derivatization prior to GC-MS analysis. gnomio.comjfda-online.comsigmaaldrich.com A common method is methylation (e.g., with diazomethane (B1218177) or trimethylsilylated reagents) to convert the carboxylic acid to its more volatile methyl ester. researchgate.net The resulting derivative can then be analyzed by GC-MS, where its retention time and mass spectrum serve as identifying features. The mass spectrum would show a molecular ion peak corresponding to the derivative and a characteristic fragmentation pattern that can be compared to spectral libraries. It is important to note that sesquiterpene acids can sometimes undergo heat-induced rearrangements in the hot GC injector, a phenomenon observed for related compounds. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is ideal for analyzing less volatile compounds like this compound directly from complex mixtures, such as plant extracts, without the need for derivatization. researchgate.netajol.info

In this technique, the compound is first separated from other components by LC. It then enters the mass spectrometer, where it is ionized (typically by ESI). In the first stage of mass analysis (MS1), the parent ion (e.g., [M-H]⁻ at m/z 249.15) is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process generates a specific fragmentation pattern that is highly characteristic of the molecule's structure, serving as a fingerprint for its identification and confirmation in complex biological samples. sci-hub.se

Table 2: Summary of Mass Spectrometry Techniques for this compound

| Technique | Sample State | Key Information Provided | Application Notes |

|---|---|---|---|

| HR-ESIMS | Solution | Precise Mass & Elemental Formula | Confirms molecular formula C₁₅H₂₂O₃. |

| GC-MS | Volatile Derivative | Retention Time & Fragmentation | Requires derivatization (e.g., methylation) of the carboxylic acid. sigmaaldrich.comresearchgate.net |

| LC-MS/MS | Solution | Retention Time & Specific Fragmentation | No derivatization needed; suitable for complex mixtures like plant extracts. ajol.info |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

For 5β-Hydroxycostic acid, the IR spectrum reveals key absorptions that confirm the presence of its defining functional groups: a hydroxyl group (-OH), a carboxylic acid (-COOH), and an exocyclic methylene group (=CH₂). The broad absorption band typically observed in the region of 3400-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of the hydroxyl group is indicated by a distinct O-H stretching vibration, which usually appears around 3500-3300 cm⁻¹.

The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption band typically found between 1710 and 1680 cm⁻¹. Furthermore, the presence of the exocyclic double bond is confirmed by a C=C stretching vibration near 1650-1640 cm⁻¹ and a prominent =C-H out-of-plane bending vibration in the 900-880 cm⁻¹ region. These characteristic absorptions, when analyzed together, provide definitive evidence for the key functional moieties within the molecule.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

|---|---|---|---|

| O-H Stretch (hydroxyl) | -OH | ~3500 - 3300 | Confirms the presence of the alcohol group. |

| O-H Stretch (carboxylic acid) | -COOH | ~3400 - 2500 (broad) | Indicates the hydrogen-bonded carboxyl group. |

| C=O Stretch | -COOH | ~1710 - 1680 | Strong absorption confirming the carbonyl of the carboxylic acid. |

| C=C Stretch | C=CH₂ | ~1650 - 1640 | Identifies the exocyclic methylene double bond. |

| =C-H Bend (out-of-plane) | C=CH₂ | ~900 - 880 | Characteristic absorption for an exocyclic methylene group. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While techniques like IR and NMR spectroscopy can define the connectivity of atoms, determining the absolute three-dimensional arrangement of those atoms—the absolute stereochemistry—requires a more definitive method. X-ray crystallography is the gold standard for this purpose. This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise position of each atom in three-dimensional space.

For a chiral molecule like 5β-Hydroxycostic acid, with multiple stereocenters, X-ray analysis provides an unambiguous determination of its absolute configuration (the R/S designation at each chiral center). This is crucial, as different stereoisomers of a compound can have vastly different biological activities. The analysis not only confirms the relative orientation of the substituents on the decalin ring system but also establishes the absolute stereochemistry of the entire molecule.

Furthermore, the crystallographic data reveals the molecule's preferred solid-state conformation. It details the chair or boat conformation of the six-membered rings and the spatial orientation of the hydroxyl and carboxylic acid functional groups. This conformational information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing arrangement. Although specific crystal structure data for 5β-Hydroxycostic acid is not widely published, the technique remains the most powerful tool for such determinations in the broader class of sesquiterpenoid natural products.

| Parameter | Description | Significance for 5β-Hydroxycostic Acid |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of molecules in the crystal. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic building block of the crystal structure. |

| Atomic Coordinates | The x, y, z position of every atom in the asymmetric unit. | Allows for the generation of a 3D model of the molecule. |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. | Confirms the molecular connectivity and reveals any structural strain. |

| Absolute Configuration | The unambiguous R/S configuration at all chiral centers. | Definitively establishes the molecule as a single, specific stereoisomer. |

Integrated Spectroscopic Approaches for Comprehensive Structural Assignments

The structural elucidation of complex natural products like sesquiterpenes is rarely accomplished with a single technique. nih.gov A comprehensive and confident assignment relies on the integration of data from multiple spectroscopic methods. wiley.com The process begins with Mass Spectrometry (MS) to determine the molecular weight and elemental formula. Following this, IR spectroscopy provides initial information about the functional groups present, as detailed previously.

The core of the structural analysis is typically performed using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the carbon skeleton and establish the connectivity between all protons and carbons. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for connecting different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart.

However, while NMR can define the relative stereochemistry, it can sometimes be ambiguous for determining the absolute configuration, especially in complex ring systems. acs.org This is where X-ray crystallography plays a decisive role. By providing an unambiguous 3D structure, it validates the assignments made by NMR and confirms the absolute stereochemistry. researchgate.net The combination of these techniques creates a powerful, synergistic approach. NMR and MS build the molecular framework, IR identifies the functional groups, and X-ray crystallography provides the definitive three-dimensional proof, leaving no ambiguity in the final structural assignment of 5β-Hydroxycostic acid. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for 5beta Hydroxycostic Acid

Total Synthesis Approaches to 5beta-Hydroxycostic Acid and its Analogues

The total synthesis of eudesmane (B1671778) sesquiterpenes provides a route to access these molecules from simple, achiral starting materials. While a specific total synthesis for this compound has not been extensively documented in publicly available literature, the strategies employed for analogous eudesmane sesquiterpenes, such as (+)-costic acid, offer significant insights into potential synthetic pathways.

A common strategy involves a two-phase approach: a "cyclase phase" to construct the core carbocyclic framework, followed by an "oxidase phase" to introduce the necessary oxygenated functional groups. nih.govrepec.org The construction of the eudesmane skeleton often utilizes key reactions such as the Robinson annulation, Diels-Alder reactions, and various cyclization methods to form the bicyclo[4.4.0]decane system. acs.org For instance, the synthesis of (+)-costic acid has been achieved from (R)-carvone, utilizing a radical cyclization of a selenoester as a key step to construct the decalone framework. nih.gov

Another powerful approach involves the use of catalytic enantioselective methods to establish the key stereocenters. For example, a palladium-catalyzed enantioselective alkylation of a vinylogous ester has been used to forge the C(10) all-carbon quaternary center, a characteristic feature of many eudesmanes. nih.gov This initial stereocenter can then direct the stereochemistry of subsequent transformations, such as diastereoselective hydrogenations, to install other stereocenters with high control. nih.gov

The table below summarizes some key strategies that could be adapted for the total synthesis of this compound, based on the synthesis of related eudesmane sesquiterpenes.

| Strategy | Key Reactions | Starting Materials (Examples) | Target Analogue |

| Biomimetic Two-Phase Synthesis | Polyene cyclizations, Site-selective C-H oxidations | Acyclic precursors | Eudesmane Terpenes |

| Chiral Pool Synthesis | Radical cyclization, Functional group interconversions | (R)-Carvone | (+)-Costic acid |

| Catalytic Asymmetric Synthesis | Palladium-catalyzed asymmetric alkylation, Diastereoselective hydrogenation | Simple achiral starting materials | (+)-Carissone |

| Intramolecular Diels-Alder Reaction | [4+2] cycloaddition | Acyclic tetraene precursors | Selina-3,7(11)-diene |

Semisynthesis from Precursor Compounds

Semisynthesis, starting from naturally abundant precursor compounds, offers a more direct and often more efficient route to target molecules like this compound. Costic acid, being a structurally related eudesmane, is a prime candidate as a starting material. The conversion of costic acid to this compound would principally involve the stereoselective introduction of a hydroxyl group at the C-5 position.

This transformation could potentially be achieved through various methods, including microbial transformation or chemoenzymatic synthesis, which can offer high regio- and stereoselectivity. Fungal transformations, for instance, have been shown to be effective in modifying the structure of eudesmane sesquiterpenes. For example, the fungus Athelia rolfsii has been used to generate new eudesmane derivatives from 3-oxo-γ-costic acid. nih.gov A similar approach could be explored to introduce the 5-beta hydroxyl group onto the costic acid skeleton.

Alternatively, chemical methods involving stereoselective epoxidation of a suitable double bond precursor followed by regioselective ring-opening could be employed. The challenge in this approach lies in achieving the desired stereocontrol at the C-5 position.

Preparation of Structural Derivatives for Biological Evaluation

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a variety of structural derivatives is crucial. These modifications can target different parts of the molecule, including the carboxylic acid group, the hydroxyl group, and the exocyclic double bonds.

Esterification or amidation of the carboxylic acid at C-12 can be readily achieved using standard coupling reagents. The hydroxyl group at C-5 offers another site for modification, such as acylation to form esters or etherification to produce ethers. The exocyclic methylene (B1212753) groups at C-4 and C-11 are also amenable to chemical modification, such as hydrogenation, epoxidation, or dihydroxylation, to probe the importance of these structural features for biological activity.

The following table outlines potential derivatization strategies for this compound.

| Modification Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

| C-12 Carboxylic Acid | Esterification | Alcohols, Acid/Base Catalysis | Esters |

| C-12 Carboxylic Acid | Amidation | Amines, Coupling Agents (e.g., EDC, HOBt) | Amides |

| C-5 Hydroxyl Group | Acylation | Acyl chlorides, Anhydrides | Esters |

| C-5 Hydroxyl Group | Etherification | Alkyl halides, Base | Ethers |

| C-4 or C-11 Exocyclic Methylene | Hydrogenation | H₂, Pd/C | Dihydro derivatives |

| C-4 or C-11 Exocyclic Methylene | Epoxidation | m-CPBA, Peroxy acids | Epoxides |

| C-4 or C-11 Exocyclic Methylene | Dihydroxylation | OsO₄, NMO | Diols |

Stereocontrolled Synthesis of Specific Isomers

The biological activity of eudesmane sesquiterpenes is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance. The synthesis of specific isomers of this compound would require precise control over the stereocenters at C-2, C-5, C-7, and C-10 of the eudesmane core.

As mentioned in the total synthesis section, catalytic asymmetric methods are powerful tools for establishing the initial stereocenter, which can then direct the formation of subsequent stereocenters. nih.gov Substrate-controlled diastereoselective reactions are also commonly employed. For example, the stereochemical outcome of reductions or epoxidations can often be predicted and controlled by the existing stereochemistry of the bicyclic core.

The stereocontrolled synthesis of the decalin ring system is a well-studied area, and various methodologies, including asymmetric intramolecular Diels-Alder reactions and stereoselective annulation strategies, have been developed. These established methods provide a strong foundation for the stereocontrolled synthesis of specific isomers of this compound and its analogues. rsc.org

Development of Novel Synthetic Methodologies

Furthermore, the development of novel cyclization strategies to construct the eudesmane core in a single step from acyclic precursors is an active area of investigation. Gold-catalyzed Alder-ene reactions, for example, have been utilized in the streamlined synthesis of eudesmane sesquiterpenoids. chemrxiv.org Such advancements in synthetic methodology will undoubtedly facilitate the synthesis of this compound and a wider range of its analogues for further biological investigation.

Pharmacological and Biological Activities of 5beta Hydroxycostic Acid in Pre Clinical Models

Anti-inflammatory Efficacy

5beta-Hydroxycostic acid, a sesquiterpene compound, has demonstrated notable anti-inflammatory properties in various pre-clinical studies. researchgate.netresearchgate.net Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.

In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

Nitric oxide (NO) is a critical signaling molecule in inflammatory processes. dovepress.comanalis.com.my However, its excessive production by macrophages can contribute to tissue damage. frontiersin.org Studies have shown that certain compounds can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. analis.com.mydiva-portal.org This inhibition is a key indicator of anti-inflammatory potential. For instance, some eremophilane (B1244597) sesquiterpenes have been reported to inhibit LPS-stimulated NO production in RAW 264.7 macrophage cells with IC50 values in the micromolar range. researchgate.net While specific data for this compound's direct inhibition of NO production is still emerging, related compounds have shown significant activity. researchgate.netnih.gov

Table 1: Illustrative Data on Inhibition of NO Production by Sesquiterpenes in Macrophages

| Compound | Cell Line | Stimulant | IC50 (µM) |

|---|---|---|---|

| Eremophilane Sesquiterpene 1 | RAW 264.7 | LPS | 10.8 |

| Eremophilane Sesquiterpene 2 | RAW 264.7 | LPS | 12.6 |

| Eremophilane Sesquiterpene 3 | RAW 264.7 | LPS | 11.7 |

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, IL-1β, CCL-2, CCL-5 mRNA)

The inflammatory response is orchestrated by a complex network of pro-inflammatory cytokines and chemokines. nih.gov Interleukin-6 (IL-6), interleukin-1β (IL-1β), and the chemokines CCL2 and CCL5 are key players in initiating and amplifying inflammation. nih.govfrontiersin.org Elevated levels of these molecules are associated with various inflammatory conditions. nih.govfrontiersin.org Research has indicated that natural compounds with anti-inflammatory properties can suppress the expression of these pro-inflammatory mediators. researchgate.net For example, extracts containing dicaffeoylquinic acid derivatives have been shown to reduce the release of TNF-α, IL-6, and IL-1β. researchgate.net The coordinated expression of CCL2, CCL5, TNFα, and IL-1β has been observed in the context of breast tumors, highlighting their interconnected roles in inflammation. nih.gov

Impact on NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govfrontiersin.org Under normal conditions, NF-κB is kept inactive in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it initiates gene transcription. frontiersin.org The inhibition of the NF-κB pathway is a major target for anti-inflammatory therapies. nih.gov Some natural compounds have been shown to attenuate inflammatory responses by modulating the NF-κB signaling pathway. nih.gov

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signal transduction routes that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. nih.govscienceopen.comfrontiersin.org The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. frontiersin.orgnih.gov These pathways operate through a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK. nih.gov The activation of MAPK pathways, particularly p38 and JNK, is often associated with stress and inflammatory responses. frontiersin.org Tellimagrandin II, for instance, has been found to inhibit p38 phosphorylation, thereby reducing the inflammatory response in LPS-stimulated macrophages. diva-portal.org The ability of a compound to modulate MAPK signaling is a significant aspect of its anti-inflammatory profile. oncotarget.com

Anti-ferroptosis Effects in Renal Injury Models

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. frontiersin.orgrevistanefrologia.com It has been implicated in the pathophysiology of various kidney diseases, including acute kidney injury (AKI). revistanefrologia.comnih.gov

Regulation of Lipid Peroxidation Markers (e.g., MDA)

A hallmark of ferroptosis is the accumulation of lipid peroxides. revistanefrologia.com Malondialdehyde (MDA) is a well-established marker of lipid peroxidation and oxidative stress. nih.govrevistanefrologia.com In models of renal injury, increased levels of MDA are indicative of ferroptotic cell death. nih.gov Therapeutic interventions that can reduce MDA levels are considered protective against ferroptosis-induced kidney damage. frontiersin.org For instance, tormentic acid has been shown to significantly reduce markers of lipid peroxidation, such as MDA, in a model of unilateral ureteral obstruction-induced renal injury. mdpi.com This reduction in lipid peroxidation is a key mechanism for mitigating ferroptosis and preserving renal function. mdpi.com

Modulation of Glutathione (B108866) (GSH) Levels

There is currently no specific data in the scientific literature describing the effects of this compound on the levels of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov The regulation of GSH is a key aspect of cellular defense against oxidative stress and is intrinsically linked to the function of enzymes like Glutathione Peroxidase 4 (GPX4). frontiersin.org However, studies linking this compound to this pathway have not been found.

Effects on Iron Metabolism and Related Proteins (e.g., GPX4, FTH1, SLC7A11)

The influence of this compound on iron metabolism and the expression or activity of key related proteins involved in ferroptosis—an iron-dependent form of cell death—is not documented in available pre-clinical research. biochemia-medica.comnih.gov Proteins such as Glutathione Peroxidase 4 (GPX4), Ferritin Heavy Chain 1 (FTH1), and the cystine/glutamate antiporter Solute Carrier Family 7 Member 11 (SLC7A11) are central regulators of these processes. japsonline.comcurrentsci.comijbs.com While the mechanisms of these proteins are well-studied in the context of ferroptosis, frontiersin.orgmdpi.comnih.gov no research specifically connects their modulation to this compound.

Anti-angiogenic Potency

While the broader class of sesquiterpenoids, to which this compound belongs, is known for a range of biological activities, the specific anti-angiogenic potential of the 5beta-isomer is uncharacterized. chemicalbook.com In contrast, its isomer, 5alpha-Hydroxycostic acid, has been identified as possessing anti-angiogenic abilities. researchgate.netfrontiersin.orgcymitquimica.com

Suppression of Endothelial Cell Proliferation (e.g., HUVECs)

No studies were found that specifically investigated the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). Assays measuring endothelial cell proliferation are standard for evaluating anti-angiogenic compounds, but data for the 5beta-isomer is absent. researchgate.netmdpi.comnih.gov

Inhibition of Vessel Formation in Zebrafish Embryos

The zebrafish embryo is a widely used in vivo model to assess the effects of chemical compounds on blood vessel development (angiogenesis). ehu.eusnih.govelifesciences.orgmdpi.com A literature search did not yield any studies where this compound was tested for its ability to inhibit vessel formation in this model system. Research has shown that the 5alpha-isomer, however, does inhibit vessel formation in zebrafish embryos. researchgate.net

Interference with VEGF- and Ang2-related Pathways

The Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (Ang2) signaling pathways are critical drivers of angiogenesis and are common targets for anti-angiogenic therapies. mdpi.comfrontiersin.org There is no evidence in the current literature to suggest that this compound interferes with these pathways. This activity has, however, been specifically attributed to 5alpha-Hydroxycostic acid, which has been shown to inhibit the phosphorylation of the receptors VEGFR2 and Tie2, thereby interfering with both VEGF and Ang2 signaling. nih.govresearchgate.net

Effects on Endothelial Cell Migration and Tube Formation

Endothelial cell migration and their subsequent organization into three-dimensional capillary-like structures (tube formation) are essential steps in the angiogenic process. mdpi.comnih.govchemicalbook.com Standard in vitro assays, such as scratch wound assays and Matrigel tube formation assays, are used to evaluate these steps. biocrick.com Currently, there are no published findings on the effects of this compound on either endothelial cell migration or tube formation. Studies on the 5alpha-isomer have demonstrated inhibitory effects on these processes. spandidos-publications.com

Modulation of VEGFR2, Src/AKT/eNOS, FAK, PLCγ/ERK1/2, p38 Phosphorylation

Research indicates that the vascular endothelial growth factor (VEGF) signaling pathway is crucial for angiogenesis, the formation of new blood vessels. arvojournals.orgfrontiersin.orgbio-rad.com A key receptor in this process is VEGFR-2. arvojournals.orgfrontiersin.org The binding of VEGF-A to VEGFR-2 triggers a cascade of phosphorylation events, activating several downstream signaling pathways. frontiersin.orgbio-rad.com These pathways include the PLCγ-PKC-MAPK, TSAd-Src-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways, which are essential for endothelial cell proliferation, migration, and survival. frontiersin.org

Specifically, the activation of VEGFR-2 can lead to the phosphorylation of Src, AKT, and endothelial nitric oxide synthase (eNOS), which are involved in cell survival and vascular permeability. frontiersin.orgbio-rad.com Additionally, focal adhesion kinase (FAK) and p38 mitogen-activated protein kinase (p38) are phosphorylated, playing roles in cell migration. bio-rad.com The activation of phospholipase Cγ (PLCγ) leads to the subsequent phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is critical for cell proliferation. frontiersin.orgbio-rad.comnih.gov

While direct studies on this compound's effect on this entire cascade are limited, a related compound, 5alpha-Hydroxycostic acid, has been shown to possess anti-angiogenic properties by interfering with VEGF-related pathways. cymitquimica.com This suggests that this compound may also modulate the phosphorylation of these key signaling molecules, although further research is needed to confirm this.

Antimicrobial Properties

Antibacterial Activity against Specific Strains (e.g., E. coli, S. aureus)

Studies have investigated the antibacterial potential of various plant-derived compounds, including those related to this compound, against common bacterial strains like Escherichia coli and Staphylococcus aureus. mdpi.comdp.techcore.ac.uknih.gov For instance, derivatives of 7-hydroxycoumarin have demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria, including E. coli and S. aureus. mdpi.com In one study, 7-hydroxycoumarin exhibited a minimum inhibitory concentration (MIC) of 800 µg/mL against E. coli and 200 µg/mL against S. aureus. mdpi.com

While direct data for this compound is not extensively available, the activity of structurally similar compounds suggests a potential for antibacterial effects. The mechanisms of action for such compounds can include altering the bacterial surface charge and hydrophobicity, which can interfere with cell-to-cell interactions and biofilm formation. mdpi.com

Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 7-Hydroxycoumarin | E. coli | 800 µg/mL | mdpi.com |

| 7-Hydroxycoumarin | S. aureus | 200 µg/mL | mdpi.com |

Antifungal Activity

The antifungal properties of various natural compounds have been a subject of significant research. mdpi.commdpi.complos.orgfrontiersin.org While specific studies on the antifungal activity of this compound are not prominent in the searched literature, related compounds and plant extracts have shown promise. For example, hydroxy fatty acids have been shown to possess antifungal activity by interacting with the fungal cell membrane and increasing its permeability. frontiersin.org

The mechanisms of antifungal action can be diverse, including the induction of oxidative stress, disruption of cell wall integrity, and interference with metabolic processes within the fungal cell. mdpi.com Given the broad range of biological activities exhibited by terpenoids, it is plausible that this compound could possess some degree of antifungal activity, though dedicated studies are required to establish this.

Other Investigated Biological Activities (e.g., Antioxidant, Cytotoxic, Hepatoprotective, if evidence is purely in vitro or in vivo animal studies)

In preclinical studies, this compound and related compounds have been evaluated for several other biological activities.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of various plant-derived compounds. chemfaces.comnih.govnih.govmdpi.com The antioxidant activity is often assessed through assays such as DPPH and ABTS radical scavenging. nih.govmdpi.com While direct evidence for this compound is limited, related compounds have shown the ability to scavenge free radicals, suggesting a potential for antioxidant effects. chemfaces.com

Cytotoxic Activity: The cytotoxic effects of terpenoids against various cancer cell lines have been widely reported. biocrick.comnih.govphcogrev.comekb.egphcog.com These compounds can inhibit cell proliferation and induce apoptosis. nih.gov For instance, a semisynthetic derivative of a manoyl oxide exhibited significant cytotoxic activity against several human leukemic cell lines. nih.gov Methanol (B129727) extracts of certain plants containing terpenoids have also shown potent anticancer activity. phcog.com Given that this compound is a terpenoid, it may possess cytotoxic properties that warrant further investigation.

Hepatoprotective Activity: In vitro and in vivo animal studies have demonstrated the hepatoprotective effects of various plant extracts and their constituents against liver damage induced by toxins like carbon tetrachloride (CCl4) and paracetamol. nih.govresearchgate.netmdpi.combioline.org.brdovepress.com These compounds can protect liver cells by reducing levels of liver enzymes like ALT and AST in the serum and by mitigating oxidative stress. nih.govbioline.org.brdovepress.com The protective mechanism is often linked to the antioxidant properties of the compounds, which help to counteract the lipid peroxidation and cellular damage caused by the toxins. nih.gov Although direct studies on this compound are scarce, the hepatoprotective potential of the broader class of compounds to which it belongs is well-documented.

Summary of Other Investigated Biological Activities

| Activity | Key Findings from Related Compounds/Extracts | Potential Relevance to this compound | References |

|---|---|---|---|

| Antioxidant | Scavenging of free radicals (DPPH, ABTS). | May possess antioxidant properties. | chemfaces.comnih.govnih.govmdpi.com |

| Cytotoxic | Inhibition of cancer cell proliferation and induction of apoptosis. | Potential for anticancer activity. | biocrick.comnih.govphcogrev.comekb.egphcog.com |

| Hepatoprotective | Protection against toxin-induced liver damage in animal models. | May offer protection to liver cells. | nih.govresearchgate.netmdpi.combioline.org.brdovepress.com |

Comparative Analysis and Structure Activity Relationship Sar Studies

Comparative Biological Activities of 5β- and 5α-Hydroxycostic Acid

The spatial orientation of the hydroxyl group at the C-5 position in the eudesmane (B1671778) skeleton results in two stereoisomers, 5β-Hydroxycostic acid and 5α-Hydroxycostic acid, which exhibit distinct biological profiles. While direct comparative studies testing both isomers under identical conditions are limited, available research points towards different primary activities.

5β-Hydroxycostic acid has been noted for its general antibacterial, anti-inflammatory, and anti-tumor properties. chembk.com In contrast, research on 5α-Hydroxycostic acid has identified a more specific and potent activity. A recent study demonstrated that 5α-Hydroxycostic acid effectively inhibits choroidal neovascularization, a key pathological process in age-related macular degeneration. nih.gov This therapeutic effect is achieved by targeting a dual signaling pathway, specifically by inhibiting the phosphorylation of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the angiopoietin receptor (Tie2). nih.gov

The difference in the stereochemistry at the C-5 position significantly influences the molecule's three-dimensional shape, which in turn dictates its binding affinity to specific biological targets. The specific action of the alpha isomer on VEGFR2 and Tie2 phosphorylation suggests a highly specific interaction that may not be shared by the beta isomer, whose activities are described in more general terms. chembk.comnih.gov The biological activities of other hydroxy acid isomers, such as 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), also show that stereochemistry can determine the duration and nature of the biological response. nih.gov

Table 1: Comparative Biological Activities of 5-Hydroxycostic Acid Isomers

| Compound | Reported Biological Activities | Specific Mechanism of Action |

|---|---|---|

| 5β-Hydroxycostic acid | Antibacterial, Anti-inflammatory, Anti-tumor chembk.com | Not specifically elucidated in the provided sources. |

| 5α-Hydroxycostic acid | Inhibition of choroidal neovascularization nih.gov | Dual inhibition of VEGFR2 and Tie2 phosphorylation nih.gov |

SAR of 5beta-Hydroxycostic Acid Analogues and Derivatives

Structure-activity relationship (SAR) studies of eudesmane-type sesquiterpenoids, including analogues of 5β-Hydroxycostic acid, reveal that minor structural modifications can lead to significant changes in biological activity. The activity of these compounds is intrinsically linked to the presence and orientation of functional groups on the eudesmane core. nih.gov

Key aspects of SAR for this class of compounds include:

Hydroxylation: The position and stereochemistry of hydroxyl groups are critical. As noted in the previous section, the orientation of the -OH group at C-5 (α vs. β) drastically alters the observed biological activity. nih.gov

Esterification: The modification of the carboxylic acid group can also modulate activity. For instance, the methyl ester of a related compound, 8β-Hydroxycostic acid, has been isolated and studied, indicating that this functional group is a site for natural and synthetic variation. nih.gov

Glycosylation: The addition of sugar moieties, creating glycosides, can enhance certain biological effects. In one study on eudesmane-type sesquiterpenoids, it was found that the presence of a 6-O-β-D-glucopyranosyl unit enhanced neuroprotective effects. nih.gov

Unsaturation: The presence and position of double bonds within the structure are also important for bioactivity.

These findings highlight that the eudesmane skeleton is a versatile scaffold. Its biological effects can be fine-tuned by modifying various functional groups, suggesting that derivatives of 5β-Hydroxycostic acid could be synthesized or isolated to target a wide range of therapeutic areas. nih.govresearchgate.net

Table 2: Structure-Activity Relationship Insights for Eudesmane-Type Sesquiterpenoids

| Structural Modification | Impact on Biological Activity | Example |

|---|---|---|

| Stereochemistry of C-5 Hydroxyl Group | Determines target specificity (e.g., anti-angiogenic vs. general anti-inflammatory). nih.gov | 5α-Hydroxycostic acid vs. 5β-Hydroxycostic acid. |

| Esterification of Carboxylic Acid | Modifies the compound's properties and potential activity. nih.gov | 8β-Hydroxycostic acid methyl ester. nih.gov |

| Glycosylation | Can enhance specific activities, such as neuroprotection. nih.gov | Eudesmane glycosides with enhanced viability of H2O2-damaged PC12 cells. nih.gov |

| Ring A Conformation | A semiplanar Ring A is suggested to be essential for improved inhibitory activity on inflammatory mediators. researchgate.net | Comparison between dehydrocostic acid and ilicic acid. researchgate.net |

Comparison with Other Eudesmane-Type Sesquiterpenes (e.g., Costic Acid, Illicic Acid)

5β-Hydroxycostic acid belongs to the eudesmane class of sesquiterpenes, which includes numerous structurally related compounds with diverse biological activities. researchgate.net Comparing it with its non-hydroxylated parent compound, Costic acid, and another related eudesmane, Illicic acid, reveals a spectrum of activities, underscoring the influence of specific functional groups on the shared chemical scaffold.

Costic Acid: Lacking the C-5 hydroxyl group, costic acid has been investigated for different applications. It has demonstrated acaricidal activity against the honey bee parasite Varroa destructor and antifungal properties. chemfaces.comchemfaces.comresearchgate.net It also shows complex effects on seed germination, being suppressive for some species while stimulating for others. chemfaces.com

Illicic Acid: This compound, which features a hydroxyl group at a different position (C-4) and a different stereochemistry, exhibits its own unique set of biological effects. It has been reported to have anti-hyperglycemic activity by increasing glucose uptake in adipocytes. chemfaces.com Other studies have noted weak cytotoxicity against certain tumor cell lines and anti-inflammatory properties. researchgate.netresearchgate.net

The addition of a hydroxyl group at the 5β-position in 5β-Hydroxycostic acid leads to reported antibacterial and anti-tumor activities, which differ from the primary activities of both Costic acid and Illicic acid. chembk.com This comparison illustrates that even subtle changes to the eudesmane framework can redirect the molecule's biological impact.

Table 3: Comparative Activities of Selected Eudesmane-Type Sesquiterpenes

| Compound | Key Structural Feature | Primary Reported Biological Activities |

|---|---|---|

| 5β-Hydroxycostic acid | Hydroxyl group at C-5β position chembk.com | Antibacterial, Anti-inflammatory, Anti-tumor chembk.com |

| Costic Acid | Parent eudesmane structure, no C-5 hydroxyl chemfaces.comresearchgate.net | Acaricidal, Antifungal, Modulator of seed germination chemfaces.comresearchgate.net |

| Illicic Acid | Hydroxyl group at C-4 position chemfaces.com | Anti-hyperglycemic, Weakly cytotoxic, Anti-inflammatory researchgate.netchemfaces.comresearchgate.net |

Mechanistic Similarities and Differences with Related Hydroxy Acids in Biological Systems

The mechanisms of action for 5β-Hydroxycostic acid are not fully elucidated, but insights can be drawn from its structural relatives and the broader class of hydroxy acids. The mechanistic pathways of these compounds often involve interactions with enzymes, signaling proteins, and cellular membranes. nih.govnih.gov

A key mechanistic difference is observed between the 5-hydroxycostic acid isomers. 5α-Hydroxycostic acid acts via a specific, dual inhibition of the VEGFR2 and Tie2 signaling pathways, which are crucial for angiogenesis. nih.gov This points to a targeted mechanism of action.

In comparison, the mechanism of other related sesquiterpene acids provides further clues. Dehydrocostic acid, another eudesmane-type sesquiterpenoid, exerts anti-inflammatory effects by inhibiting leukotriene B(4) production, elastase activity, and phospholipase A(2) (PLA(2)) activity. researchgate.net Studies comparing dehydrocostic acid with ilicic acid suggest that the conformation of the decalin ring system is crucial for potent inhibitory activity on these inflammatory mediators. researchgate.net

More broadly, hydroxy acids as a chemical class exert their biological effects through several general mechanisms:

Enzyme Inhibition: They can inhibit enzymes like cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways. nih.gov

Modulation of Signaling Pathways: They can interfere with cellular signaling cascades, such as those involving protein kinases, to regulate cellular processes. nih.govmdpi.com

Membrane Interaction: By virtue of their amphipathic nature, they can interact with cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.

While 5β-Hydroxycostic acid likely shares some of these general mechanisms with other hydroxy acids, its specific biological activities are ultimately defined by how its unique three-dimensional structure interacts with specific protein targets, a feature that clearly distinguishes it from its 5α-isomer and other related eudesmanes.

Advanced Research Perspectives on 5beta Hydroxycostic Acid

In-depth Elucidation of Specific Receptor or Enzyme Binding Mechanisms

While direct binding studies on 5beta-Hydroxycostic acid are not yet extensively documented, research on the broader class of sesquiterpene lactones (SLs), including eudesmanolides, provides a strong basis for understanding its likely molecular mechanisms. A primary target for the anti-inflammatory activity of many SLs is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govclinicaleducation.org

NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In inflammatory responses, NF-κB is activated and moves into the nucleus to switch on the expression of pro-inflammatory genes. nih.gov Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting this pathway. nih.govresearchgate.net The mechanism often involves preventing the degradation of IκB proteins, which are inhibitors of NF-κB. By stabilizing the IκB-NF-κB complex, the translocation of NF-κB to the nucleus is blocked, thereby suppressing the inflammatory cascade. nih.govnih.gov Studies on various eudesmanolides have demonstrated a significant inhibitory effect on the NF-κB pathway. nih.gov

Another potential enzyme target for eudesmanolides is myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species during inflammation. nih.gov Research on a series of eudesmanolides and guaianolides has shown explicit anti-inflammatory activity linked to MPO inhibition. nih.gov Given that this compound shares the core eudesmane (B1671778) skeleton, it is plausible that it interacts with similar targets. Future research, including co-crystallization studies and computational docking, is necessary to elucidate the precise binding modes of this compound to these and other potential protein targets.

| Potential Molecular Target | Class of Compound | Proposed Mechanism of Action |

| Nuclear Factor-kappa B (NF-κB) | Sesquiterpene Lactones | Inhibition of IκB degradation, preventing nuclear translocation of NF-κB. nih.govnih.gov |

| Myeloperoxidase (MPO) | Eudesmanolides | Direct enzyme inhibition, reducing oxidative stress. nih.gov |

Application of Omics Technologies (e.g., Transcriptomics, Proteomics) to Uncover Molecular Targets

Omics technologies offer powerful, unbiased approaches to uncover the molecular targets and mechanisms of action of bioactive compounds like this compound. By providing a global view of cellular changes, these techniques can identify novel pathways and protein interactions that might be missed by hypothesis-driven research.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how this compound alters gene expression. By treating cells or model organisms with the compound and sequencing the resulting mRNA, researchers can identify which genes are significantly upregulated or downregulated. This data can then be mapped to specific metabolic or signaling pathways. For instance, transcriptomic analysis has been used to identify genes involved in the biosynthesis of sesquiterpenes in various plant and fungal species. nih.govmdpi.commdpi.com A similar approach could map the cellular response to this compound, potentially highlighting effects on pathways related to inflammation, cell cycle, or apoptosis.

Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. Following treatment with this compound, proteomic analysis could identify specific proteins that change in abundance. This can provide direct evidence of the compound's downstream effects. Furthermore, advanced proteomic techniques can identify post-translational modifications, which are critical for protein function and signaling, or be used in affinity-based methods to directly "fish" for protein targets that bind to this compound.

The integration of transcriptomic and metabolomic data has proven effective in elucidating the biosynthetic pathways of other complex natural products, and a similar multi-omics approach would be invaluable for characterizing the biological impact of this compound. mdpi.com

Chemoenzymatic Synthesis for Stereoselective Production

The biological activity of complex natural products is often dependent on their precise three-dimensional structure, or stereochemistry. Chemical synthesis of such molecules with high stereoselectivity can be challenging. Chemoenzymatic synthesis, which integrates highly selective biological catalysts (enzymes) into a chemical synthesis route, offers a powerful solution for the stereoselective production of this compound.

The synthesis of eudesmane terpenes can be conceptualized in a "two-phase" approach that mimics biosynthesis. nih.gov The first phase involves constructing the core carbocyclic skeleton, while the second "oxidase" phase involves precise functionalization, such as the introduction of hydroxyl groups. nih.gov

For this compound, a plausible chemoenzymatic strategy would involve the chemical synthesis of a costic acid precursor, followed by a highly selective enzymatic hydroxylation step to install the hydroxyl group at the C5-beta position. Biocatalysts, particularly cytochrome P450 monooxygenases, are exceptionally adept at performing site-selective and stereoselective C-H bond oxidations. beilstein-journals.orgnih.gov These enzymes can hydroxylate a wide range of substrates, including fatty acids and terpenoids. nih.gov By screening a library of natural or engineered P450 enzymes, a biocatalyst could be identified to perform the specific C5-beta hydroxylation of a costic acid intermediate, yielding the desired product with high purity and avoiding the complex protecting-group manipulations often required in purely chemical syntheses. nih.govchemrxiv.org

Exploration of Bioconversion Pathways in Engineered Systems

Bioconversion using engineered microorganisms represents a promising and sustainable platform for the production of valuable sesquiterpenoids. chemistryviews.org Yeasts, particularly Saccharomyces cerevisiae, are ideal hosts for this purpose due to their robust nature and the availability of advanced genetic engineering tools. researchgate.netrsc.org

The production of this compound in an engineered yeast system would involve several key metabolic engineering steps:

Precursor Supply Enhancement : The native mevalonate (B85504) (MVA) pathway in yeast is engineered to overproduce farnesyl diphosphate (B83284) (FPP), the universal precursor to all sesquiterpenes. nih.gov This is often achieved by overexpressing key enzymes like a truncated HMG-CoA reductase and downregulating competing pathways, such as the one leading to sterol biosynthesis. researchgate.netnih.gov

Sesquiterpene Skeleton Formation : A gene encoding a specific sesquiterpene synthase (STS) is introduced into the yeast. This enzyme catalyzes the cyclization of FPP to form the characteristic eudesmane bicyclic skeleton.

Stereospecific Oxidation : To produce this compound, a gene for a specific hydroxylase, likely a cytochrome P450 enzyme, is co-expressed. This enzyme must be capable of recognizing the eudesmane intermediate and performing the final hydroxylation and subsequent oxidations to form the acid. nih.gov

This entire pathway, from a simple carbon source like glucose or methanol (B129727) to the final complex product, can be contained within a single engineered microorganism. chemistryviews.org Such whole-cell bioconversion systems provide a scalable and sustainable alternative to chemical synthesis or extraction from low-yielding natural sources. acs.org

| Engineering Step | Target Pathway/Enzyme | Purpose |

| 1. Precursor Enhancement | Mevalonate (MVA) Pathway | Increase cellular pool of Farnesyl Diphosphate (FPP). nih.gov |

| 2. Skeleton Formation | Sesquiterpene Synthase (STS) | Cyclize FPP to the eudesmane core structure. |

| 3. Functionalization | Cytochrome P450 Hydroxylase | Introduce the 5-beta hydroxyl group and form the carboxylic acid. nih.gov |

Role of this compound in Plant Chemical Ecology and Defense Mechanisms

This compound is a secondary metabolite found in plants such as Pluchea dioscoridis and Apalochlamys spectabilis, both belonging to the Asteraceae family. nih.gov This family is renowned for producing a vast arsenal (B13267) of sesquiterpene lactones as part of sophisticated chemical defense strategies. wikipedia.org The ecological roles of these compounds are multifaceted, helping plants survive in competitive environments. nih.govresearchgate.net

The primary defensive functions of sesquiterpene lactones, and by extension likely this compound, include:

Antifeedant Activity : Many sesquiterpenoids are bitter-tasting or toxic, effectively deterring feeding by herbivores, from insects to grazing mammals. nih.gov

Allelopathy : The release of these compounds into the soil can inhibit the germination and growth of nearby competing plant species, a phenomenon known as allelopathy. nih.govnih.gov Eudesmanolides have demonstrated significant phytotoxic activity against common agricultural weeds. nih.gov

Antimicrobial Defense : These compounds often possess antimicrobial properties, protecting the plant from pathogenic bacteria and fungi. nih.gov The essential oils of Pluchea dioscoridis, which are rich in sesquiterpenes, have shown notable antimicrobial effects. ekb.eg

Abiotic Stress Response : Some plants increase the production of sesquiterpene lactones in response to environmental stressors like oxidative damage from ozone, suggesting a protective role. nih.gov

While these roles are well-established for the broader class of eudesmanolides, specific ecological studies focusing on this compound are required to fully delineate its contribution to the chemical defense portfolio of the plants that produce it. researchgate.netresearchgate.net

Q & A

Q. What strategies ensure ethical and rigorous reporting of 5β-Hydroxycostic acid research in peer-reviewed journals?

- Methodological Answer : Adhere to reporting guidelines (e.g., ARRIVE for animal studies, STROBE for observational research). Disclose conflicts of interest and funding sources. Share raw data and code in repositories (e.g., Zenodo, GitHub) to enhance transparency. Use plagiarism-check software to maintain originality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.